molecular formula C16H16ClN3O4S B6010712 ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE

Cat. No.: B6010712
M. Wt: 381.8 g/mol
InChI Key: YVXOCRJJJOIRRE-UHFFFAOYSA-N
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Description

ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiophene ring substituted with multiple functional groups, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, amines, and carbonyl compounds under controlled conditions such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 4-(2-AMINO-4-CHLOROANILINO)-1-PIPERIDINECARBOXYLATE
  • ETHYL 4-(((3,4-DICHLOROANILINO)CARBONYL)AMINO)BENZOATE

Uniqueness

ETHYL 4-(AMINOCARBONYL)-5-{[(3-CHLOROANILINO)CARBONYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

IUPAC Name

ethyl 4-carbamoyl-5-[(3-chlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c1-3-24-15(22)12-8(2)11(13(18)21)14(25-12)20-16(23)19-10-6-4-5-9(17)7-10/h4-7H,3H2,1-2H3,(H2,18,21)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXOCRJJJOIRRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)NC2=CC(=CC=C2)Cl)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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